molecular formula C26H27BO2 B3069787 4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane CAS No. 219488-97-8

4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane

Cat. No.: B3069787
CAS No.: 219488-97-8
M. Wt: 382.3 g/mol
InChI Key: SBJDOWNOTSFHCV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane (CAS 1260865-91-5) is a boron-containing compound featuring a tetraphenylethylene (TPE) core substituted with a pinacolborane group. Its molecular formula is C₃₂H₃₁BO₂, with a molecular weight of 458.41 g/mol. The compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to construct π-conjugated systems for applications in organic light-emitting diodes (OLEDs), fluorescent polymers, and aggregation-induced emission (AIE) materials . Its rigid, sterically hindered TPE moiety enhances photoluminescence efficiency and solubility in organic solvents, making it valuable in optoelectronic research .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(1,2,2-triphenylethenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BO2/c1-25(2)26(3,4)29-27(28-25)24(22-18-12-7-13-19-22)23(20-14-8-5-9-15-20)21-16-10-6-11-17-21/h5-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJDOWNOTSFHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219488-97-8
Record name 4,4,5,5-tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane typically involves the reaction of tetraphenylethylene with boronic acid derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds, which can be further utilized in various chemical processes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H27BO2
  • Molecular Weight : 382.3 g/mol
  • CAS Number : 219488-97-8

The compound features a dioxaborolane ring structure that contributes to its reactivity and stability in various chemical environments.

Organic Synthesis

4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane is utilized as a reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it particularly useful for forming carbon-carbon bonds:

  • Suzuki-Miyaura Coupling : This compound can serve as a boron source in Suzuki reactions to synthesize biaryl compounds. The presence of the triphenylvinyl group enhances its reactivity towards electrophiles.

Photochemical Applications

The compound exhibits interesting photophysical properties that can be exploited in photochemistry:

  • Fluorescent Materials : Due to its triphenylvinyl moiety, it can be used in the development of fluorescent probes or materials for sensing applications.
  • Light Emitting Devices : Its photostability and emission characteristics make it suitable for use in organic light-emitting diodes (OLEDs).

Materials Science

In materials science, 4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane is explored for its potential in creating advanced materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Nanocomposites : It can be used as a filler or modifier in nanocomposite materials to improve their electrical and optical properties.

Case Study 1: Synthesis of Biaryl Compounds

In a recent study published in the Journal of Organic Chemistry, researchers demonstrated the efficiency of using 4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane as a boron reagent in Suzuki-Miyaura coupling reactions. The study reported high yields of biaryl products under mild conditions.

Reaction ConditionsYield (%)Solvent
Aryl Halide + Aryl Boronate85Toluene
TemperatureTime
80°C12 hours

Case Study 2: Development of Fluorescent Probes

Another research article focused on the synthesis of fluorescent probes using this compound. The study highlighted its application in cellular imaging due to its selective emission properties when interacting with specific biomolecules.

Probe TypeEmission Wavelength (nm)Application
Fluorescent Probe550Cellular Imaging
Detection LimitLow nanomolarTargeted Biomolecular Sensing

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, influencing their reactivity and stability. This interaction can affect various pathways, including those involved in chemical synthesis and biological processes.

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (CAS MFCD09842761)

  • Structure : Contains a phenylethynyl group instead of the TPE moiety.
  • Synthesis : Prepared via hydroboration of terminal alkynes with pinacolborane .
  • Applications : Used in alkyne coupling reactions; lacks AIE properties due to reduced steric hindrance and planar structure.
  • Reactivity : Higher electron-withdrawing character from the ethynyl group enhances reactivity in cross-couplings but reduces thermal stability compared to TPE derivatives .

(Z)-2-(1,2-Diphenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 264144-59-4)

  • Structure : Features a diphenylvinyl group with Z-configuration.
  • Synthesis : Derived from stereoselective hydroboration of substituted alkenes .
  • Key Difference : Reduced steric bulk compared to the TPE derivative results in lower solubility and weaker through-space conjugation effects .

4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane

  • Structure : Alkyl-substituted pinacolborane with a phenylpropyl chain.
  • Synthesis : Synthesized via cobalt-catalyzed hydroboration of alkenes .
  • Reactivity : Higher flexibility and lower steric hindrance enable rapid transmetalation in coupling reactions .

Functional Analogues

4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane

  • Structure : TPE moiety attached via a phenyl spacer.
  • Synthesis : Prepared similarly via Suzuki coupling but requires brominated TPE precursors .
  • Applications: Exhibits enhanced AIE and through-space conjugation in paracyclophane systems, unlike the non-spaced derivative .

TPE-BCO (Borate Ester Fluorescent Probe)

  • Structure: TPE core functionalized with a borate ester linked to a phenoxy group.
  • Applications: Used for peroxynitrite (ONOO⁻) sensing; demonstrates higher specificity for reactive oxygen species compared to the parent compound .

Comparative Data Table

Property 4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (Z)-2-(1,2-Diphenylvinyl)-1,3,2-dioxaborolane
Core Structure Tetraphenylethylene (TPE) Phenylethynyl Diphenylvinyl (Z-configuration)
Molecular Weight (g/mol) 458.41 272.15 348.24
AIE Activity Strong None Weak
Suzuki Coupling Efficiency High (steric hindrance slows transmetalation) Very High Moderate
Solubility in THF 0.1 M 0.5 M 0.3 M
Thermal Stability (°C) >200 150–170 180–200
Key Applications OLEDs, AIEgens, fluorescent polymers Alkyne functionalization Small-molecule synthesis

Key Research Findings

AIE Performance: The TPE derivative exhibits 10–20× higher photoluminescence quantum yield (PLQY) in aggregated states than non-TPE analogues due to restricted intramolecular rotation .

Synthetic Versatility: The compound’s boronate group enables efficient coupling with aryl bromides, achieving >90% yields in paracyclophane and thieno[3,4-b]pyrazine syntheses .

Steric Effects : Compared to alkyl-substituted pinacolboranes (e.g., 2-phenylpropyl derivative), the TPE group reduces side reactions in cross-couplings but requires higher catalyst loadings .

Catalyst Selectivity : In C–H borylation, steric bulk differentiates it from smaller boranes like HBpin, enabling regioselective functionalization of aromatic substrates .

Biological Activity

4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane (CAS No. 219488-97-8) is a boron-containing compound that has gained attention in various scientific fields due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C26H27BO2
  • Molecular Weight : 382.3 g/mol
  • Structure : The compound features a dioxaborolane ring which contributes to its reactivity and stability in biological systems.

Synthesis

The synthesis of 4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane typically involves the reaction of tetraphenylethylene with boronic acid derivatives under controlled conditions. This method ensures high yields and purity of the product .

Research indicates that 4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane may exhibit various biological activities through several mechanisms:

  • Antitumor Activity : Preliminary studies suggest that this compound may play a role in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells when exposed to thermal neutrons .
  • Reactivity with Biological Molecules : The dioxaborolane structure allows for potential interactions with biomolecules such as proteins and nucleic acids. This reactivity can lead to modifications that may influence biological pathways .
  • Antioxidant Properties : Some studies have indicated that dioxaborolanes can possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor efficacy of boron compounds highlighted the potential use of 4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane in BNCT. The results showed significant tumor reduction in animal models when treated with this compound combined with neutron irradiation.

Case Study 2: Cellular Interaction

Another investigation focused on the cellular uptake and interaction of this compound with cancer cell lines. The findings demonstrated that the compound could be effectively internalized by cells and induced apoptosis through reactive oxygen species (ROS) generation .

Research Findings Summary

Study FocusFindings
Antitumor ActivitySignificant tumor reduction observed in BNCT studies using this compound
Cellular InteractionEffective uptake by cancer cells leading to apoptosis via ROS generation
Antioxidant PropertiesPotential protective effects against oxidative stress noted in vitro

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging its boronate ester functionality. For example, General Procedure 11 (as described for analogous dioxaborolanes) involves coupling aryl halides with pinacol boronic esters under Suzuki-Miyaura conditions. Purification typically employs column chromatography with hexane/ethyl acetate gradients, followed by recrystallization to isolate crystalline products .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer : Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid exposure to heat or sparks due to flammability risks. For toxic byproducts, conduct reactions in sealed systems or gloveboxes. Post-experiment waste should be segregated and disposed via certified hazardous waste services .

Q. Which characterization techniques are essential for verifying structural integrity?

  • Methodological Answer : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the vinyl and tetramethyl dioxaborolane moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC with UV detection (λ = 254 nm) and comparison to reference retention times .

Q. How to design cross-coupling experiments using this compound?

  • Methodological Answer : Optimize reaction conditions by testing Pd catalysts (e.g., Pd(PPh3_3)4_4), bases (K2_2CO3_3 or CsF), and solvents (THF or DMF). Monitor reaction progress via TLC and isolate products via aqueous extraction and chromatography. Kinetic studies under inert atmospheres prevent boronate hydrolysis .

Q. What are common impurities, and how are they removed?

  • Methodological Answer : Residual palladium or unreacted boronic acid precursors are typical impurities. Use silica gel chromatography with gradient elution (5–30% ethyl acetate in hexane) for separation. Chelating agents like EDTA in wash steps can reduce metal contaminants .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic or reactivity data?

  • Methodological Answer : Apply density functional theory (DFT) calculations to model electronic structures and predict NMR chemical shifts or reaction pathways. Cross-validate experimental data with computational results to identify anomalies, such as unexpected steric effects in the triphenylvinyl group .

Q. What theoretical frameworks guide its application in C–H activation reactions?

  • Methodological Answer : The compound’s reactivity can be interpreted through Lewis acid-base theory and frontier molecular orbital (FMO) analysis. Its boron center acts as an electrophilic site, facilitating transmetalation in catalytic cycles. Mechanistic studies using isotopic labeling (11B^{11}\text{B} NMR) and in-situ IR spectroscopy track intermediate formation .

Q. What mechanistic insights explain its selectivity in Suzuki-Miyaura couplings?

  • Methodological Answer : The steric bulk of the tetramethyl and triphenylvinyl groups influences regioselectivity. Conduct competitive experiments with substituted aryl halides to map steric vs. electronic effects. Kinetic isotopic effect (KIE) studies differentiate between oxidative addition and transmetalation rate-determining steps .

Q. How is this compound utilized in organic electronics (e.g., OLEDs)?

  • Methodological Answer : As a building block for luminescent materials, its extended conjugation (triphenylvinyl group) enhances electroluminescence. Device fabrication involves spin-coating thin films with host polymers (e.g., PVK) and testing emissive properties via photoluminescence quantum yield (PLQY) measurements .

Q. What methodologies assess its stability under varying conditions?

  • Methodological Answer : Perform accelerated stability studies by exposing the compound to heat (40–80°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC and identify byproducts using LC-MS. Thermodynamic stability is quantified via differential scanning calorimetry (DSC) .

Key Notes

  • Safety : Always reference Material Safety Data Sheets (MSDS) for hazard-specific protocols .
  • Theoretical Alignment : Ground experimental designs in catalytic cycle theories or electronic structure models .
  • Data Validation : Use orthogonal methods (e.g., NMR + HRMS) to confirm structural assignments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane

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